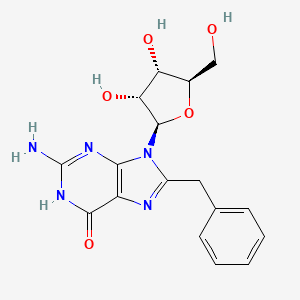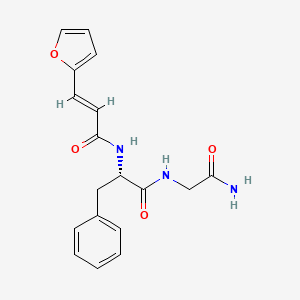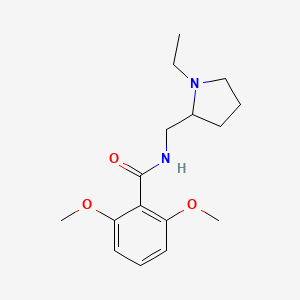![molecular formula C18H16O5 B12901327 1-[2-(4-Hydroxyphenyl)-4,6-dimethoxy-1-benzofuran-3-yl]ethan-1-one CAS No. 919116-99-7](/img/structure/B12901327.png)
1-[2-(4-Hydroxyphenyl)-4,6-dimethoxy-1-benzofuran-3-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-Hydroxyphenyl)-4,6-dimethoxybenzofuran-3-yl)ethanone is a complex organic compound with a unique structure that includes a benzofuran ring substituted with hydroxy and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Hydroxyphenyl)-4,6-dimethoxybenzofuran-3-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-hydroxyacetophenone with appropriate benzofuran derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(4-Hydroxyphenyl)-4,6-dimethoxybenzofuran-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(2-(4-Hydroxyphenyl)-4,6-dimethoxybenzofuran-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-(4-Hydroxyphenyl)-4,6-dimethoxybenzofuran-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering gene expression, or interacting with cellular receptors. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Hydroxy-4-methoxyphenyl)ethanone: This compound shares structural similarities but lacks the benzofuran ring.
1-(2-Hydroxyphenyl)ethanone: Similar in structure but with fewer methoxy groups.
1-(4-Hydroxyphenyl)ethanone: Lacks the benzofuran ring and additional methoxy groups.
Uniqueness
1-(2-(4-Hydroxyphenyl)-4,6-dimethoxybenzofuran-3-yl)ethanone is unique due to its specific substitution pattern and the presence of the benzofuran ring, which imparts distinct chemical and biological properties.
This detailed article provides a comprehensive overview of 1-(2-(4-Hydroxyphenyl)-4,6-dimethoxybenzofuran-3-yl)ethanone, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
919116-99-7 |
|---|---|
Formule moléculaire |
C18H16O5 |
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
1-[2-(4-hydroxyphenyl)-4,6-dimethoxy-1-benzofuran-3-yl]ethanone |
InChI |
InChI=1S/C18H16O5/c1-10(19)16-17-14(22-3)8-13(21-2)9-15(17)23-18(16)11-4-6-12(20)7-5-11/h4-9,20H,1-3H3 |
Clé InChI |
QSZMHPCJQNVHGC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(OC2=C1C(=CC(=C2)OC)OC)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-[(dimethylamino)methyl]-](/img/structure/B12901272.png)

![5'-S-[(Methylsulfanyl)methyl]-5'-thioadenosine](/img/structure/B12901301.png)
![2,3,5-Triiodo-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12901303.png)


![N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-7-chloroquinolin-4-amine](/img/structure/B12901311.png)

![5-[2-(Butylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12901319.png)
![2-(Pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B12901332.png)


